Angularine vs Senecionine: 4.4-Fold Higher LD50 in Rodent Predictive Toxicity Models
In a comprehensive head-to-head in silico toxicity prediction study encompassing 40 structurally diverse PAs, Angularine demonstrated a predicted acute oral LD50 of 0.559 g/kg, compared to 0.127 g/kg for the structurally similar macrocyclic diester senecionine [1]. This represents a 4.4-fold higher LD50, indicating that Angularine is substantially less acutely toxic than senecionine in this predictive model system. The prediction integrated mouse and rat National Toxicology Program (NTP) carcinogenicity data, Ames mutagenicity, and Developmental Toxicity Potential (DTP) endpoints [1].
| Evidence Dimension | Acute oral LD50 (predicted, g/kg body weight) |
|---|---|
| Target Compound Data | Angularine: 0.559 g/kg |
| Comparator Or Baseline | Senecionine: 0.127 g/kg |
| Quantified Difference | 4.4-fold higher LD50 (Angularine is less acutely toxic) |
| Conditions | In silico predictive model integrating mouse/rat NTP, Ames, and DTP data; Zheng et al. 2021 (Table 2) |
Why This Matters
For researchers designing acute toxicity studies, Angularine's higher LD50 provides a wider dosing window and may reduce the risk of premature mortality relative to senecionine, enabling more informative subchronic exposure protocols.
- [1] Zheng P, Xu Y, Ren Z, Wang Z, Wang S, Xiong J, Zhang H, Jiang H. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells. Oxidative Medicine and Cellular Longevity. 2021;2021:8822304. Table 2. doi:10.1155/2021/8822304. View Source
